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Introduction

Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under
development for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It is
a multimodal dopamine-serotonin system stabilizer with a unique receptor binding profile,
acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-
HT2A receptors.[3][4][5] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-
HT7 receptors. This distinct mechanism of action is designed to address both the positive and
negative symptoms of schizophrenia while potentially offering a superior safety and tolerability
profile compared to existing antipsychotics. This technical guide provides an in-depth summary
of the available data from early-phase clinical trials of Brilaroxazine, with a focus on
guantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: A Multi-Target Approach

Brilaroxazine's therapeutic potential stems from its nuanced modulation of key
neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial
agonism at D2 receptors is thought to stabilize dopamine signaling, reducing hyperactivity in
the mesolimbic pathway (associated with positive symptoms) and enhancing signaling in the
mesocortical pathway (potentially improving negative and cognitive symptoms). The
compound's activity at multiple serotonin receptors, including partial agonism at 5-HT1A and
antagonism at 5-HT2A, 5-HT2B, and 5-HT7, is believed to contribute to its antipsychotic
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efficacy and may also play a role in its favorable side-effect profile, particularly concerning
metabolic and cardiovascular health.
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Brilaroxazine's Receptor Binding Profile.

Early-Phase Clinical Trial Program: An Overview

The clinical development of Brilaroxazine has progressed through Phase |, Phase II, and a
pivotal Phase Il trial, with an ongoing open-label extension study. These trials were designed
to systematically evaluate the pharmacokinetics, safety, and efficacy of Brilaroxazine in both
healthy volunteers and patients with schizophrenia.

Phase | Safety & PK Efficacy Signal Long-term Safety &
(Healthy Volunteers & Established Phase Il (REFRESH) Observed Phase Ill (RECOVER) Efficacy Assessment Open-Label Extension
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Brilaroxazine Clinical Trial Progression.

Pharmacokinetic Profile: Phase | Studies

Two Phase | studies characterized the pharmacokinetic profile of Brilaroxazine. The first study
assessed single ascending doses in healthy volunteers, while the second evaluated multiple
ascending doses over 10 days in patients with stable schizophrenia.

Experimental Protocol: Phase | Pharmacokinetic Studies

o Study Design: The single-dose study was a dose-escalation design in healthy volunteers,
evaluating 10 mg and 15 mg doses under fasting conditions, and a 15 mg dose under fed
and fasting conditions in a crossover design. The multiple-dose study was conducted in
patients with stable schizophrenia, assessing doses of 10, 20, 50, and 100 mg administered
with food for 10 days.

o Key Pharmacokinetic Parameters Measured: Maximum plasma concentration (Cmax), area
under the plasma concentration-time curve (AUC), and half-life (t1/2) were determined.

Quantitative Data: Phase | Pharmacokinetic Parameters

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b606366?utm_src=pdf-body-img
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body-img
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Single Dose (Healthy Multiple Dose (Stable

Parameter ) )
Volunteers) Schizophrenia)

Dose-dependent, achieved at ) ) ]
Cmax Linear dose proportionality
4-6 hours post-dose

AUC Linear dose proportionality Linear dose proportionality

Not explicitly stated, but
Half-life (t1/2) 40 - 71 hours steady-state was approached
after 120 hours of daily dosing

Slight increase in the extent of )
Food Effect ] Dosed with food
drug absorption

Efficacy in Acute Schizophrenia: Phase Il and Il
Trials

The efficacy of Brilaroxazine in treating acute exacerbations of schizophrenia was evaluated
in the Phase || REFRESH trial and the pivotal Phase Il RECOVER trial. Both were
randomized, double-blind, placebo-controlled, multicenter studies.

Experimental Protocol: Phase Il (REFRESH) and Phase 1ll (RECOVER) Efficacy Trials
e Study Design:

o Phase Il (REFRESH): A 28-day study in 234 patients with acute schizophrenia or
schizoaffective disorder. Patients were randomized to receive fixed doses of
Brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or
placebo once daily.

o Phase Il (RECOVER): A 28-day study in 411 patients with an acute exacerbation of
schizophrenia. Patients were randomized to receive fixed doses of Brilaroxazine (15 mg
or 50 mg) or placebo once daily. An open-label extension of this study is ongoing to

assess long-term safety and efficacy.

e Inclusion Criteria (General):
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o Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia.

o Experiencing an acute episode of psychosis.

o Exclusion Criteria (General):
o History of treatment-resistant schizophrenia.
o Primary diagnosis other than schizophrenia.
o Moderate-to-severe substance use disorder within the past 6 months.

» Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome
Scale (PANSS) total score at Day 28.

e Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative,
and general psychopathology), Clinical Global Impression - Severity (CGI-S) score, and
measures of social and personal functioning.

 Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to
analyze the primary efficacy endpoint.

Quantitative Data: Efficacy Results (Change from Baseline in PANSS Total Score at Day 28)

Mean Change from  Placebo-Adjusted

Trial Treatment Group . .

Baseline (LSM) Difference (p-value)
Phase Il (REFRESH) Brilaroxazine 15 mg -20.23 -8.82 (p=0.021)
Brilaroxazine 30 mg -15.42 -4.01 (p=0.273)
Brilaroxazine 50 mg -19.21 -7.80 (p=0.016)
Placebo -11.41
Phase Ill (RECOVER)  Brilaroxazine 50 mg -23.9 -10.1 (p<0.001)
Placebo -13.8

Quantitative Data: Long-Term Efficacy (RECOVER Open-Label Extension, 52 Weeks)
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Mean Change from Baseline in PANSS

Dose
Total Score
15 mg -15.2
30 mg -18.6
50 mg -20.8

Safety and Tolerability Profile
Across the early-phase clinical trial program, Brilaroxazine has demonstrated a favorable
safety and tolerability profile.

Experimental Protocol: Safety Assessments

» Parameters Monitored: Treatment-emergent adverse events (TEAES), vital signs, weight,
electrocardiograms (ECGSs), and laboratory parameters (including fasting glucose, lipids, and

prolactin).

o Assessment Schedule: Safety parameters were monitored at baseline and at regular
intervals throughout the trials.

Quantitative Data: Key Safety Findings

» Metabolic Effects: No clinically significant changes in body weight, blood glucose, or lipid
levels were observed compared to placebo. In the long-term open-label extension, a mild
average weight gain of 1.52 kg was reported over one yeatr.

o Cardiovascular Effects: No clinically significant cardiovascular side effects or ECG
abnormalities have been reported.

o Endocrine Effects: No significant changes in prolactin or thyroid hormone levels were
observed compared to placebo.

o Common Treatment-Emergent Adverse Events: The most frequently reported TEAES in
Phase | studies were somnolence and akathisia. In the long-term open-label extension of the

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

RECOVER trial, the most common treatment-related adverse events (=1%) were weight
increase (3.2%), insomnia (1.8%), and somnolence (1.6%).

» Discontinuation Rates: In the Phase Ill RECOVER trial, discontinuation rates for
Brilaroxazine were lower than for placebo. In the one-year open-label extension, the
discontinuation rate was 35%, primarily due to withdrawal of consent and loss to follow-up,
with only 1.6% discontinuing due to treatment-related adverse events.

Conclusion

The early-phase clinical trial results for Brilaroxazine are promising, suggesting that it is an
efficacious and well-tolerated treatment for schizophrenia. The compound has demonstrated
statistically significant and clinically meaningful improvements in the symptoms of acute
schizophrenia, as measured by the PANSS total score, in both Phase Il and Phase llI trials.
Furthermore, its favorable safety profile, particularly the lack of significant metabolic and
cardiovascular side effects, distinguishes it from many currently available antipsychotics and
may lead to improved patient adherence. The ongoing long-term open-label extension study
will provide further valuable data on the sustained efficacy and safety of Brilaroxazine. These
encouraging results support the continued development of Brilaroxazine as a potential new
treatment option for individuals with schizophrenia.
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 To cite this document: BenchChem. [Brilaroxazine Early-Phase Clinical Trial Results: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606366#early-phase-clinical-trial-results-for-
brilaroxazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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